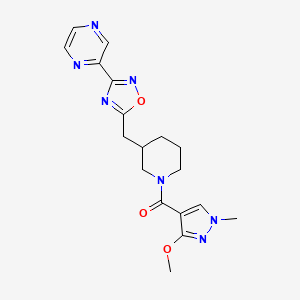

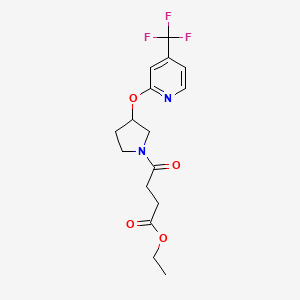

![molecular formula C7H8N4 B2408915 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 2172466-50-9](/img/structure/B2408915.png)

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a chemical compound with the CAS Number: 2172466-50-9 . It has a molecular weight of 148.17 .

Synthesis Analysis

The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves several steps. An intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide was prepared from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method. The 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine was then prepared in two steps with an improved yield of 55.5% .Molecular Structure Analysis

The molecular structure of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is characterized by a triazolo[1,5-a]pyridine moiety with a methyl group at the 7-position .Chemical Reactions Analysis

The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves several chemical reactions. The Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .Physical And Chemical Properties Analysis

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

DNA-PK Inhibitor

The compound has been identified as a potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor . DNA-PK is a key component within the DNA damage response, as it is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .

Cancer Treatment

The compound shows promise in cancer treatment. Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .

Reactant for the Synthesis of Ruthenium (II)-Hmtpo Complexes

It is used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .

Dihydroorotate Dehydrogenase Inhibitors

The compound is used in the synthesis of Dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Reactant for the Vilsmeier Reaction

It is used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .

Investigations of the Pharmacological Activity

The compound is used in investigations of the pharmacological activity caused by binding to HIV TAR RNA .

Improved Synthetic Strategy

An improved synthetic procedure for a clinical DNA–PK inhibitor AZD7648 in a safe, cost-effective, and robust manner was established .

Wirkmechanismus

- The primary target of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the DNA damage response by recognizing and repairing double-strand DNA breaks (DSBs) through non-homologous end joining .

- Downstream effects involve impaired cell survival, increased sensitivity to DNA-damaging agents (such as doxorubicin or irradiation), and potential synergy with PARP inhibitors (like olaparib) .

- Impact on Bioavailability :

- Cellular effects include reduced tumor growth and increased sensitivity to DNA-damaging treatments .

Target of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKDOJNYCDGKOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NN2C=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)

![9-(4-bromophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2408839.png)

![2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2408842.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)